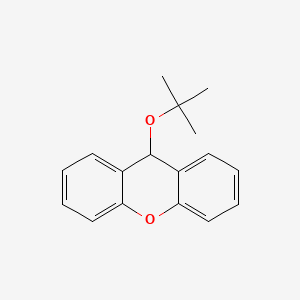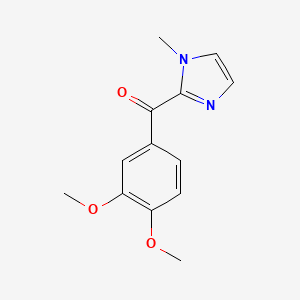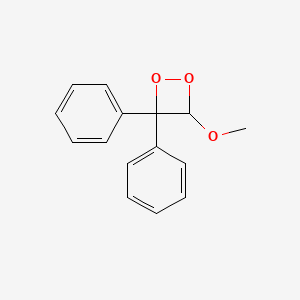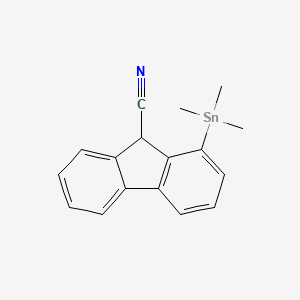
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that features a nitro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can be achieved through a multistep process involving nitration, esterification, and chlorination reactions. The general steps are as follows:
Nitration: The nitration of benzene to introduce the nitro group can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 50-60°C.
Chlorination: The final step involves the conversion of the carboximidoyl group to its chloride form using thionyl chloride or phosphorus trichloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester and chloride groups can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids and Alcohols: From hydrolysis of ester and chloride groups.
Applications De Recherche Scientifique
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and chloride groups can participate in hydrolysis reactions, releasing active species that can further react with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but lacks the propanoyloxy group.
N-(Propanoyloxy)benzene-1-carboximidoyl Chloride: Lacks the nitro group.
3-Nitrobenzene-1-carboximidoyl Chloride: Lacks the propanoyloxy group.
Propriétés
Numéro CAS |
61101-57-3 |
|---|---|
Formule moléculaire |
C10H9ClN2O4 |
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
[[chloro-(3-nitrophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9ClN2O4/c1-2-9(14)17-12-10(11)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3 |
Clé InChI |
RFRAAHVNVOOZSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


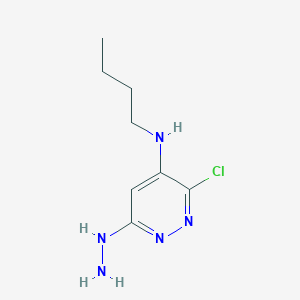
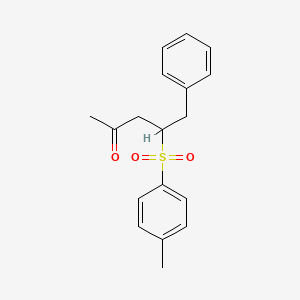
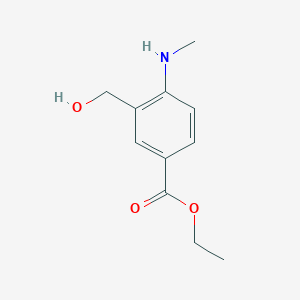
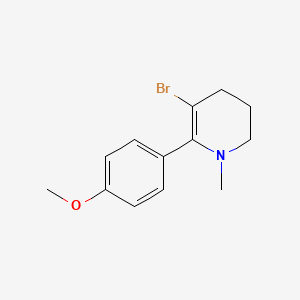
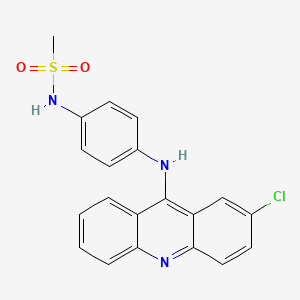

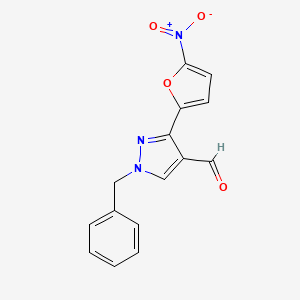
![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

